1-ethyl-2-sulfanylchromeno[3,4-d]imidazol-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-2-SULFANYL-1H,4H-CHROMENO[3,4-D]IMIDAZOL-4-ONE is a heterocyclic compound that features a unique fusion of chromene and imidazole rings
Preparation Methods
The synthesis of 1-ETHYL-2-SULFANYL-1H,4H-CHROMENO[3,4-D]IMIDAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiophenol with ethyl acetoacetate to form an intermediate, which then undergoes cyclization and subsequent reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-ETHYL-2-SULFANYL-1H,4H-CHROMENO[3,4-D]IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where reagents like alkyl halides can introduce different alkyl groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
1-ETHYL-2-SULFANYL-1H,4H-CHROMENO[3,4-D]IMIDAZOL-4-ONE has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a scaffold for developing new pharmaceuticals, particularly due to its unique structure that can interact with biological targets.
Biological Studies: The compound can be used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.
Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds
Mechanism of Action
The mechanism of action of 1-ETHYL-2-SULFANYL-1H,4H-CHROMENO[3,4-D]IMIDAZOL-4-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The sulfur atom and the fused ring system play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, making it a candidate for drug development .
Comparison with Similar Compounds
1-ETHYL-2-SULFANYL-1H,4H-CHROMENO[3,4-D]IMIDAZOL-4-ONE can be compared with other similar compounds such as:
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring but differ in their additional functional groups and biological activities.
Chromene Derivatives: Compounds like coumarin and flavonoids contain the chromene ring and exhibit different chemical and biological properties.
Thioether Compounds: Compounds with sulfur atoms bonded to carbon, such as thioethers, can be compared in terms of their reactivity and applications
This compound’s unique combination of chromene and imidazole rings, along with the presence of a sulfur atom, distinguishes it from other similar compounds and contributes to its diverse range of applications and chemical reactivity.
Properties
Molecular Formula |
C12H10N2O2S |
---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
1-ethyl-2-sulfanylidene-3H-chromeno[3,4-d]imidazol-4-one |
InChI |
InChI=1S/C12H10N2O2S/c1-2-14-10-7-5-3-4-6-8(7)16-11(15)9(10)13-12(14)17/h3-6H,2H2,1H3,(H,13,17) |
InChI Key |
NJTKBEBIRSFURW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=O)OC3=CC=CC=C32)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.